1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene
Description
1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with three distinct functional groups:
- 2,2-Difluoroethoxy group at position 1, which introduces electron-withdrawing fluorine atoms and influences solubility.
- Nitro group at position 4, a strong electron-withdrawing substituent that enhances electrophilic reactivity and stability.
The molecular formula is C₁₀H₇F₂NO₃, with a molecular weight of 233.17 g/mol (estimated based on structural analogues ).
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-2-ethynyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c1-2-7-5-8(13(14)15)3-4-9(7)16-6-10(11)12/h1,3-5,10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISYDEIPCRUFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(2,2-difluoroethoxy)-2-ethynylbenzene using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar nitration techniques but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives or other oxidation products.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen (H2) in the presence of a catalyst.
Substitution: The ethynyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and tin (Sn) in acidic conditions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, dinitro compounds.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been studied for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. Notably, it has been associated with the modulation of eicosanoid production, which is critical in inflammatory diseases such as atherosclerosis and diabetes . The inhibition of delta-5-desaturase by related compounds suggests that 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene may also exhibit similar pharmacological effects .
Case Study: Anti-inflammatory Effects
Research indicates that compounds with structures similar to 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene have shown promise in reducing inflammation. In a study involving animal models of arthritis, administration of delta-5-desaturase inhibitors led to a significant decrease in inflammatory markers . This suggests that further exploration of this compound could yield effective treatments for chronic inflammatory conditions.
Organic Synthesis
Reactivity and Synthetic Utility
The presence of the ethynyl group makes 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene a valuable intermediate in organic synthesis. It can participate in various coupling reactions, such as Sonogashira coupling, allowing for the formation of complex organic molecules .
Data Table: Reactivity Overview
| Reaction Type | Example Products | Conditions Required |
|---|---|---|
| Sonogashira Coupling | Arylacetylene derivatives | Pd catalyst, base |
| Nucleophilic Substitution | Fluorinated phenols | Nucleophile presence |
| Reduction | Ethynyl derivatives | Reductive agents (LiAlH4) |
Material Science
Potential Applications in Polymers
The incorporation of 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene into polymer matrices has been explored due to its unique electronic properties. The compound's ability to enhance the thermal stability and mechanical strength of polymers makes it a candidate for advanced material applications .
Case Study: Polymer Blends
In experiments involving polymer blends containing this compound, researchers noted improved thermal properties compared to control samples without it. The resulting materials exhibited higher glass transition temperatures and better resistance to thermal degradation .
Environmental Applications
Role in Environmental Remediation
Emerging studies suggest that compounds like 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene could be utilized in environmental remediation processes. Its chemical structure allows for interaction with pollutants, potentially aiding in their degradation or removal from contaminated sites .
Case Study: Pollutant Degradation
In laboratory settings, the compound was tested for its ability to degrade common environmental pollutants under UV light exposure. Results indicated that it effectively reduced concentrations of specific contaminants over time, highlighting its potential utility in environmental cleanup strategies .
Mechanism of Action
The mechanism by which 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with three analogues:
Key Observations:
- Electron-Withdrawing Effects: The nitro group in the target compound and 2-(2,2-difluoroethoxy)-1-methoxy-4-nitrobenzene enhances electrophilic aromatic substitution reactivity compared to non-nitro analogues like 1-ethynyl-2,4-difluorobenzene .
- Functional Group Compatibility : Chloro substituents (e.g., 4-chloro-1-ethoxy-2-nitrobenzene) improve lipophilicity but may limit reactivity in polar solvents compared to difluoroethoxy groups .
Biological Activity
1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8F2O
- Molecular Weight : 192.17 g/mol
- CAS Number : 343866-99-9
Biological Activity Overview
The biological activity of 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene can be assessed through various parameters including cytotoxicity, antimicrobial activity, and potential therapeutic applications.
Cytotoxicity
Research indicates that compounds with nitro groups can exhibit cytotoxic effects. The nitro group in 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene may contribute to its ability to induce apoptosis in cancer cells. A study on related nitro compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, suggesting a similar mechanism might be at play for this compound.
Antimicrobial Activity
Preliminary studies have shown that compounds similar to 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene possess antimicrobial properties. For instance, nitro-substituted aromatic compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the disruption of bacterial cell membranes and interference with cellular processes.
The mechanisms by which 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene exerts its biological effects may include:
- Reactive Oxygen Species (ROS) Generation : Nitro compounds can lead to oxidative stress within cells, resulting in damage to DNA and proteins.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Apoptosis Induction : Through various signaling pathways, such as the caspase pathway, the compound may trigger programmed cell death in malignant cells.
Data Tables
Case Studies
A notable case study involving nitrobenzene derivatives highlighted the potential for methemoglobinemia as a side effect of exposure. While this specific case did not involve 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene directly, it underscores the importance of understanding the toxicological profiles of nitro-containing compounds. Symptoms observed included cyanosis and neurological disturbances due to elevated methemoglobin levels, which could inform safety assessments for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
